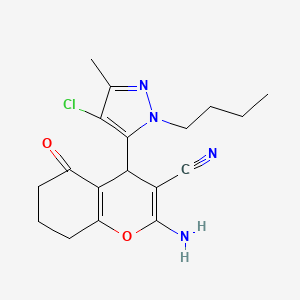
N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the aminocarbonyl and carboxamide groups, contributes to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.
Industrial Production Methods
For large-scale production, the synthesis process may be optimized to improve yield and reduce costs. Industrial methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions is crucial to achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N~4~-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N~4~-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N4-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N- (carboxymethyl aminocarbonyl) -4,4’ -bis (dimethylamino) diphenylamine sodium salt
- β-aminocarbonyl compounds
Uniqueness
N~4~-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific functional groups and pyrazole ring structure, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C11H14N6O2 |
|---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
N-(5-carbamoyl-1-methylpyrazol-4-yl)-1,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H14N6O2/c1-6-7(4-13-16(6)2)11(19)15-8-5-14-17(3)9(8)10(12)18/h4-5H,1-3H3,(H2,12,18)(H,15,19) |
InChI Key |
IGXDXHQDCUNCSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2=C(N(N=C2)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


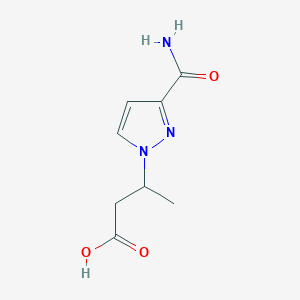
![N-(2,6-dimethylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912075.png)
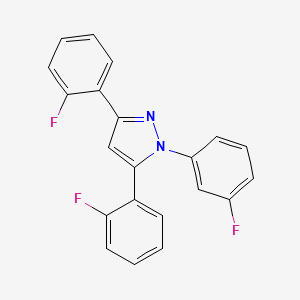
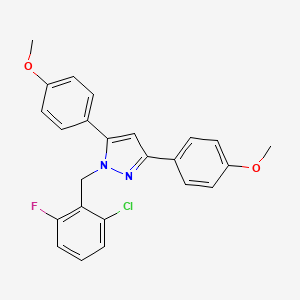
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10912081.png)
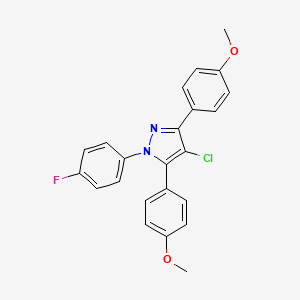
![Methyl 4,5-dimethyl-2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10912093.png)
![2-[4-chloro-3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10912097.png)

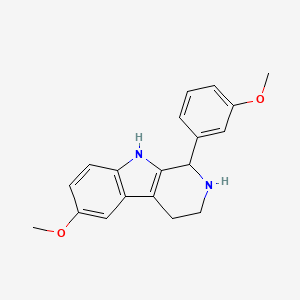
![N-(2-phenyl-1-benzofuran-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10912113.png)
![1,3-dimethyl-6-(4-methylphenyl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912115.png)

